molecular formula C20H22ClN5O2 B2974524 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1797953-46-8

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2974524
CAS RN: 1797953-46-8
M. Wt: 399.88
InChI Key: KJZQLIVZZGZVNE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation and Molecular Interaction Studies

The study of heterocyclic ureas, including compounds similar in structure to 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea, has demonstrated their ability to form multiply hydrogen-bonded complexes. These complexes unfold at high concentrations, revealing potential for self-assembly applications and providing insights into the mimicry of peptide transitions, which may have implications in material science and nanotechnology (Corbin et al., 2001).

Enzyme Inhibition and Anticancer Activity

Derivatives of urea compounds, including those with structural similarities to the specified molecule, have been investigated for their potential in enzyme inhibition and anticancer applications. For instance, certain urea derivatives have shown inhibitory effects on the Chk1 kinase, a critical enzyme involved in DNA damage response pathways. These inhibitors have demonstrated potential in enhancing the efficacy of chemotherapy drugs, highlighting their role in cancer treatment research (Wang et al., 2005).

Corrosion Inhibition

Research into the corrosion inhibition properties of urea derivatives in acidic environments has identified compounds with structures similar to 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea as effective agents. These studies suggest the potential application of such compounds in protecting metal surfaces against corrosion, particularly in industrial settings where acid exposure is common (Bahrami & Hosseini, 2012).

Synthesis and Characterization of Pharmaceutical Intermediates

The synthesis and characterization of urea derivatives, including 1-methyl-3-(5-nitropyridin-2-yl) urea, a compound related to the one , have been documented. Such research underscores the importance of these compounds as intermediates in the development of small molecule anticancer drugs. The methodologies developed for these syntheses contribute to the pharmaceutical industry by providing efficient routes to potential therapeutic agents (Zhang et al., 2019).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-28-18-5-4-16(21)11-17(18)25-20(27)24-13-14-6-9-26(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQLIVZZGZVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

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